molecular formula C9H11N3O B188937 Acetophenone, semicarbazone CAS No. 2492-30-0

Acetophenone, semicarbazone

Cat. No. B188937
CAS RN: 2492-30-0
M. Wt: 177.2 g/mol
InChI Key: CPXYGYOMIMOSCX-YRNVUSSQSA-N
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Description

Acetophenone semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The reaction of acetophenone with hydrazine carboxamide produces a simple semicarbazone .


Synthesis Analysis

The synthesis of Acetophenone semicarbazone involves the reaction of acetophenone with hydrazine carboxamide . This process is often carried out in a one-pot reaction, which is a type of synthesis that allows for the preparation of a compound in a single reaction vessel .


Molecular Structure Analysis

Acetophenone semicarbazone contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .


Chemical Reactions Analysis

Acetophenone, the precursor to Acetophenone semicarbazone, is used in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions, including three- and four-component reactions .


Physical And Chemical Properties Analysis

Acetophenone semicarbazone is a crystalline solid . It has a molecular formula of C9H11N3O and an average mass of 177.203 Da .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • Application : Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
  • Methods : There are several methods for the preparation of acetophenone, one of which involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO (balloon) in the presence of Et3N in DMF at 60 °C .
  • Results : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Some naturally occurring acetophenone derivatives have demonstrated antifungal activities .

2. Synthesis of Nanocrystalline Copper Oxide

  • Application : Semicarbazone derivatives of 2-4, dihydroxy acetophenone are synthesized and used as a chelating agent to form a complex with Copper as Copper (II) semicarbazone derivative . This complex is then used as a precursor for the synthesis of nanocrystalline Copper oxide .
  • Methods : The synthesised Copper (II) semicarbazone complex was studied for its complex formation IR analysis, decomposition studies using TGA .
  • Results : The method successfully employed the use of Copper (II) semicarbazone complex for the synthesis of nano Copper oxide .

3. Antibacterial Activity

  • Application : Semicarbazone derivatives have been found to exhibit antibacterial activity . For instance, 2-(aryl or alkyl)-N-phenylhydrazine-1-carboxamides were synthesized and their antibacterial activity was evaluated .
  • Methods : The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH . The antibacterial activity was screened against five bacterial strains .
  • Results : Some of the semicarbazone derivatives showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

4. Synthesis of Heterocyclic Compounds

  • Application : Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is an interesting synthon in most organic reactions and is commercially available or readily accessible, making it an ideal synthon for multicomponent reactions .
  • Methods : There are several methods for the preparation of acetophenone, one of which involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO (balloon) in the presence of Et3N in DMF at 60 °C .
  • Results : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Some naturally occurring acetophenone derivatives have demonstrated antifungal activities .

5. Anticonvulsant Activity

  • Application : Semicarbazone derivatives have been found to exhibit anticonvulsant activity . For instance, metaflumizone, a semicarbazone derivative, is used as an eco-friendly insecticide .
  • Methods : The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH .
  • Results : Some of the semicarbazone derivatives showed anticonvulsant activity .

6. Antioxidant Activity

  • Application : Semicarbazone derivatives have been found to exhibit antioxidant activity . For instance, Cu (II), Zn (II), Ni (II) complexes of 3-carbaldehyde-chromone semicarbazone have DNA binding properties and antioxidant activities .
  • Methods : The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH .
  • Results : Some of the semicarbazone derivatives showed antioxidant activity .

Safety And Hazards

Acetophenone semicarbazone should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Acetophenone and its derivatives, including Acetophenone semicarbazone, have been utilized in the synthesis of many heterocyclic compounds . Future research may focus on exploring the potential applications of these compounds in various fields, including their use in the development of new drugs .

properties

IUPAC Name

[(E)-1-phenylethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXYGYOMIMOSCX-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, semicarbazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
SMM Ali, M Jesmin, MAK Azad, MK Islam… - Asian Pacific Journal of …, 2012 - Elsevier
Objective To study anti-inflammatory and analgesic activities in swiss albino mice, two schiff bases namely acetophenone semicarbazone (ASC) and benzophenone semicarbazone (…
Number of citations: 36 www.sciencedirect.com
SN Pandeya, V MISHRA, PN Singh… - Pharmacological …, 1998 - Elsevier
A series of thioureido derivatives of acetophenone semicarbazone were synthesized and evaluated for anticonvulsant activity. Some compounds provided significant protection against …
Number of citations: 79 www.sciencedirect.com
PR Shirode - Asian J. Chem, 2012 - academia.edu
… applications, in this paper we are reporting the synthesis and characterization of series of Mn(II), Fe(III),Co(II), Ni(II) and Cu(II) complexes obtained from acetophenone semicarbazone …
Number of citations: 8 www.academia.edu
S Chandra, S Raizada, S Agarwal - International Journal of Chemical and …, 2013 - ijcps.com
New Ni (II) complexes containing ligands Salicyldehyde semicarbazone (L1), and 4-hydroxy acetophenone semicarbazone (L2), have been synthesised. The ligands were …
Number of citations: 1 ijcps.com
PI da S. Maia, VM Deflon, GF de Sousa… - Zeitschrift für …, 2007 - Wiley Online Library
… active ligands were synthesized and characterized: [V IV O(acac)(Hhasc)], [V IV O 2 (H 2 hasc)], and [V V O 2 (Hhasc)], where H 2 hasc = 2‐Hydroxy‐acetophenone‐semicarbazone. …
Number of citations: 16 onlinelibrary.wiley.com
VM Kolb, JW Stupar, TE Janota… - The Journal of Organic …, 1989 - ACS Publications
… The crystal structure of o-methoxyacetophenone semicarbazone was solved, and that of ace… A very similar structure was revealed for acetophenone semicarbazone, which shows an …
Number of citations: 43 pubs.acs.org
S Chandra, K Sharma - Journal of Saudi Chemical Society, 2014 - Elsevier
… In the present study, Acetophenone semicarbazone was incorporated as the ionophore. It shows better potentiometric response as compared to the previously reported (Singh et al., …
Number of citations: 9 www.sciencedirect.com
JK Verma, GSP Verma - 1982 - nopr.niscpr.res.in
… Z have reported that acetophenone semicarbazone forms polymeric complexes with Ni (ll) in which the ligand is bonded through oxygen of C= 0 and nitrogen of C= N. The present note …
Number of citations: 15 nopr.niscpr.res.in
SE Lambert - 1970 - search.proquest.com
… When acetophenone semicarbazone formation is considered, … Similar curves for acetophenone semicarbazone formation, which show a break between pH ^.5 …
Number of citations: 2 search.proquest.com
T KATO, N KATAGIRI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
Reaction of aromatic ketone semicarbazone, such as propiophenone semicarbazone (VIIa), acetophenone semicarbazone (VIIb) and benzophenone semicarbazone (VIIc), with …
Number of citations: 7 www.jstage.jst.go.jp

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